N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-fluorophenoxy)acetamide
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Overview
Description
“N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-fluorophenoxy)acetamide” is a complex organic compound that features a benzimidazole moiety, a cyclohexyl group, and a fluorophenoxyacetamide structure. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-fluorophenoxy)acetamide” typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via a Grignard reaction or other alkylation methods.
Attachment of the Fluorophenoxyacetamide Moiety: This step involves the reaction of the intermediate with 4-fluorophenoxyacetic acid or its activated derivative (e.g., acid chloride) in the presence of a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide, potentially yielding the corresponding amine.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, such compounds are often investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Medicine
Medicinal chemistry applications may include the development of new drugs targeting specific biological pathways, such as those involved in cancer, inflammation, or infectious diseases.
Industry
Industrial applications could involve the use of the compound in the development of new polymers, coatings, or other advanced materials.
Mechanism of Action
The mechanism of action of “N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-fluorophenoxy)acetamide” would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. Molecular docking studies and biochemical assays are typically used to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-((4-(1H-benzimidazol-2-yl)phenyl)methyl)-2-(4-fluorophenoxy)acetamide
- N-((4-(1H-benzimidazol-2-yl)cyclohexyl)methyl)-2-(4-chlorophenoxy)acetamide
Uniqueness
The unique combination of the benzimidazole moiety, cyclohexyl group, and fluorophenoxyacetamide structure may confer distinct biological activities or physical properties compared to similar compounds. This uniqueness can be explored through comparative studies in various applications.
Properties
IUPAC Name |
N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]-2-(4-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O2/c23-17-9-11-18(12-10-17)28-14-21(27)24-13-15-5-7-16(8-6-15)22-25-19-3-1-2-4-20(19)26-22/h1-4,9-12,15-16H,5-8,13-14H2,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPMMXOJXKAQEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC(=O)COC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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